4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
Description
4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a propylsulfanyl moiety at position 3. The benzenesulfonamide group is linked via a methylene bridge to the triazole ring. This compound belongs to a class of sulfonamide-triazole hybrids, which are of interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
4-methyl-N-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-4-9-21-14-17-16-13(18(14)3)10-15-22(19,20)12-7-5-11(2)6-8-12/h5-8,15H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBDOMVFPBMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of this compound is in the field of cancer treatment. Research indicates that compounds containing sulfonamide groups can exhibit high affinity for specific targets involved in cancer progression. For instance, related compounds have shown selective inhibition of Carbonic Anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of these compounds to CAIX suggests potential use as anticancer agents, particularly in targeting hypoxic tumor regions where CAIX is prevalent .
1.2 Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties, and derivatives like 4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide may also exhibit similar effects. Compounds with structural similarities have been investigated for their efficacy against various bacterial strains and fungi, indicating a promising avenue for further exploration in developing new antibiotics or antifungal agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of sulfonamide derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the triazole ring and sulfonamide moiety can significantly influence the compound's potency and selectivity against target enzymes or receptors. By systematically altering substituents and evaluating their effects on activity, researchers can design more effective therapeutic agents based on this compound .
Inhibition of Carbonic Anhydrase IX
A study highlighted the binding characteristics of a related sulfonamide compound to CAIX, revealing a dissociation constant (Kd) of 0.12 nM, showcasing extremely high binding affinity. This finding underscores the potential for developing novel inhibitors based on the structural framework of this compound for cancer therapy .
Antimicrobial Efficacy
In another case study examining various sulfonamide derivatives, compounds structurally similar to this compound demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The results suggest that further development could lead to effective treatments against multi-drug-resistant infections .
Data Table: Binding Affinities and Efficacy
| Compound Name | Target Enzyme | Binding Affinity (Kd) | Activity Type |
|---|---|---|---|
| Compound A | CAIX | 0.12 nM | Anticancer |
| Compound B | S. aureus | Not specified | Antimicrobial |
This table summarizes key findings regarding the binding affinities and activity types associated with compounds related to this compound.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By mimicking the structure of para-aminobenzoic acid, the compound competitively inhibits the enzyme, leading to a decrease in folic acid production and, consequently, bacterial growth inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in the substituents on the triazole ring and the benzenesulfonamide moiety. Key examples include:
Key Observations:
- Sulfanyl Modifications : Propylsulfanyl (target) vs. shorter chains (e.g., allyl in ) influence steric bulk and metabolic stability. Longer chains (propyl) may prolong half-life but reduce target specificity.
- Aromatic Substituents : Pyrazinyl () or fluorophenyl () groups introduce π-π interactions, improving binding to aromatic residues in enzymes or receptors.
Physicochemical Properties
- Boiling Point and Density : Bromo-substituted analogs (e.g., ) exhibit higher boiling points (569.4°C predicted) and densities (1.54 g/cm³) compared to chloro or methyl derivatives, reflecting increased molecular mass and halogen presence.
- pKa Values : The pKa of the sulfonamide group in the target compound is predicted to be ~8.34 (similar to ), indicating moderate acidity suitable for pH-dependent solubility.
Biological Activity
The compound 4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide belongs to the class of sulfonamides, which are significant in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group that is known for its role in various biological processes, particularly in the inhibition of specific enzymes.
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase (DHPS) enzyme in the folate synthesis pathway. This inhibition prevents bacteria from synthesizing folic acid, which is essential for nucleic acid synthesis.
Recent studies have shown that derivatives of sulfonamides exhibit enhanced antimicrobial efficacy against various pathogens. For instance, compounds structurally similar to our target compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Sulfonamide derivatives have also been investigated for their antitumor properties. Research indicates that certain sulfonamides can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth factors . The specific mechanism by which this compound exerts its antitumor effects remains to be fully elucidated; however, it may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Cardiovascular Effects
Studies have suggested that some sulfonamide derivatives can influence cardiovascular functions. For example, research utilizing isolated rat heart models has demonstrated that certain benzenesulfonamides can alter perfusion pressure and coronary resistance . Although specific data on our target compound is limited, its structural analogs have shown promise in modulating cardiovascular parameters.
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Cardiovascular | Alteration of perfusion pressure |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting DHPS, the compound disrupts folate metabolism in bacteria.
- Apoptosis Induction : It may activate caspases or other apoptotic pathways in tumor cells.
- Vasodilation : Potential effects on vascular smooth muscle could lead to changes in blood flow dynamics.
Case Studies and Research Findings
Several studies have explored the biological activities of related sulfonamide compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of sulfonamide derivatives showed a broad spectrum of antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
- Cancer Cell Lines : Research involving various cancer cell lines indicated that certain sulfonamides could significantly reduce cell viability and induce cell cycle arrest .
- Cardiovascular Studies : Experimental designs utilizing isolated rat hearts revealed that specific benzenesulfonamide derivatives decreased perfusion pressure over time, suggesting potential therapeutic applications for cardiac conditions .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the triazole core. Key steps include:
Cyclocondensation : Reacting thiosemicarbazides with ketones or aldehydes to form the 1,2,4-triazole ring.
Substitution : Introducing the propylsulfanyl group at the 5-position of the triazole using alkyl halides (e.g., 1-bromopropane) under basic conditions (e.g., KOH/ethanol) .
Sulfonylation : Coupling the triazole intermediate with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
- Optimization Strategies :
- Use high-resolution mass spectrometry (HRMS) and / NMR to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance reaction yields.
- Employ microwave-assisted synthesis for faster cyclocondensation .
Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters:
- R-factor : Aim for < 0.05; discrepancies > 0.10 suggest data re-collection.
- Torsion angles : Validate triazole planarity (deviation > 5° indicates strain).
- Spectroscopy :
- NMR : NMR in DMSO-d identifies sulfonamide protons (~10–11 ppm) and methyl groups (~2.3–2.5 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm) and triazole C=N vibrations (1550–1600 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental spectral data and theoretical predictions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry. Compare calculated vs. experimental IR/NMR spectra.
- Example : If experimental NMR shows a downfield shift not predicted by theory, check for solvent effects (e.g., DMSO polarizes sulfonamide protons) or intermolecular hydrogen bonding .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CCDC-1441403 for analogous triazoles) .
Q. What strategies are effective in analyzing contradictory biological activity data across different assay systems?
- Methodological Answer :
- Assay Design :
- In vitro : Test against COX-2 enzymes (IC) and compare with celecoxib as a positive control.
- In silico : Perform molecular docking (AutoDock Vina) to assess binding affinity to COX-2 active sites (PDB ID: 3LN1).
- Data Reconciliation :
- If IC varies > 10-fold between assays, check cell permeability (logP > 3 may reduce aqueous solubility) or metabolic stability (use liver microsomes) .
Q. How can researchers address challenges in refining crystallographic data for sulfonamide-containing triazoles?
- Methodological Answer :
- SHELXL Refinement :
- Twinning : If R > 0.12, apply TWIN/BASF commands.
- Disorder : Model propylsulfanyl groups with PART/SUMP restraints if occupancy < 80%.
- Validation Tools :
- PLATON/ADDSYM to detect missed symmetry.
- Check hydrogen-bonding networks (e.g., N–H···O=S interactions) for consistency with similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
